N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a chlorobenzyl group, a naphthyl moiety, and a pyrazolotriazine core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolotriazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the naphthyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl or naphthyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrimidine-5(4H)-yl)acetamide: Similar structure but with a pyrimidine core instead of a pyrazolotriazine core.
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H18ClN5O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c25-20-11-4-2-7-17(20)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)19-10-5-8-16-6-1-3-9-18(16)19/h1-12,15H,13-14H2,(H,26,31) |
InChI Key |
DYTKSHDEGHAQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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